Ammonium tellurate

Descripción general

Descripción

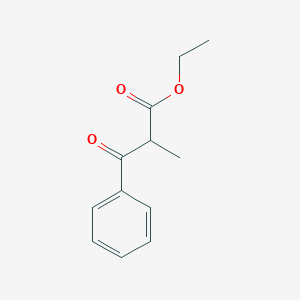

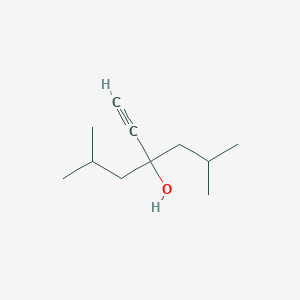

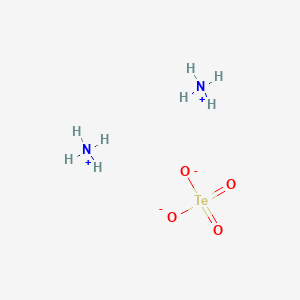

Ammonium Tellurate is a common precursor material for various tellurium-containing compounds and complex tellurates . It is a white powder with the linear formula (NH4)2TeO4 .

Synthesis Analysis

The synthesis of Ammonium Tellurate has been discussed in several studies. For instance, one study discusses the synthesis, structural study, and phase transitions characterization by thermal analysis and vibrational spectroscopy of an ammonium rubidium arsenate tellurate . Another study presents a novel microwave-assisted synthesis of the immunomodulator organotellurium compound Ammonium Trichloro (dioxoethylene-O,O’)tellurate .

Molecular Structure Analysis

The molecular structure of Ammonium Tellurate is represented by the linear formula (NH4)2TeO4 . The InChI Key is DRGYXGZFRXFMHF-UHFFFAOYSA-N .

Chemical Reactions Analysis

Ammonium Tellurate is involved in various chemical reactions. For example, the organotellurium compound Ammonium Trichloro (dioxoethylene-o,o’)tellurate reacts with homocysteine to form homocystine .

Physical And Chemical Properties Analysis

Ammonium Tellurate appears as a white powder . It is soluble in water . The exact mass is 229.955 g/mol .

Aplicaciones Científicas De Investigación

Biomedical Applications

Nanomedicine has recently taken advantage of the metalloid in its nanoscale, showing promising applications as antibacterial, anticancer, and imaging agents .

Photonics

Tellurite glasses materials, which can be derived from Ammonium Tellurate, have great potential for applications in the field of photonics . This is due to properties such as high rates of linear and nonlinear refraction, medium-frequency phonons, high solubility to ions of rare earths, and low melting points .

Bacterial Disinfectants

Silver Ammonium Tellurate and Potassium Iodotellurite have been examined as bacterial disinfectants . They were found to be comparable to silver nitrate .

Oxidative Stress and Molecular Mechanisms of Resistance

Tellurite, a compound related to Ammonium Tellurate, has been studied for its role in oxidative stress and molecular mechanisms of resistance . Its soluble oxyanions, tellurite (TeO3 2−) and tellurate (TeO4 2−), are toxic for most forms of life even at very low concentrations .

Electronics

Tellurium, a component of Ammonium Tellurate, has applications in electronics . It is used in the production of certain types of batteries .

Optics

Tellurium is also used in optics . It is a component in the production of certain types of glasses and other optical materials .

Mining Industry

Tellurium has found applications in the mining industry . It is often found in ores containing gold, such as calaverite (AuTe2), sylvanite (AgAuTe4), and nagyagite [AuPb (Sb, Bi)Te2–3 S6] .

Environmental Remediation

Tellurite, a compound related to Ammonium Tellurate, has been used in environmental remediation . Its oxyanions, tellurite (TeO32−) and tellurate (TeO42−), have been used to treat contaminated water and soil .

Safety And Hazards

Propiedades

IUPAC Name |

diazanium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGYXGZFRXFMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tellurate | |

CAS RN |

13453-06-0 | |

| Record name | Ammonium tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.